molecular formula C25H43NO17 B13855903 Acarbose D-(3-Dehydroxy)-fructose Impurity

Acarbose D-(3-Dehydroxy)-fructose Impurity

Cat. No.: B13855903
M. Wt: 629.6 g/mol
InChI Key: NKCREODKKBVDBI-FSYZDJHWSA-N
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Description

Acarbose D-(3-Dehydroxy)-fructose Impurity: is a chemical compound that is often encountered as an impurity in the synthesis of acarbose, an anti-diabetic drug used to treat type 2 diabetes mellitus. This impurity arises during the production process and can affect the purity and efficacy of the final pharmaceutical product. Understanding the properties, synthesis, and reactions of this impurity is crucial for improving the quality control of acarbose production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acarbose D-(3-Dehydroxy)-fructose Impurity involves several steps, starting from the basic building blocks of acarbose. The synthetic route typically includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core structure of acarbose through a series of condensation reactions.

    Introduction of the dehydroxy group: The next step involves the selective removal of a hydroxyl group from the fructose moiety, resulting in the formation of the dehydroxy-fructose structure.

    Purification: The final step involves the purification of the compound to isolate the impurity from the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using large-scale chemical reactors. The reaction conditions are carefully controlled to optimize the yield and minimize the formation of impurities. Common reagents used in the industrial production include strong acids or bases for the dehydroxylation step, and various solvents for the purification process.

Chemical Reactions Analysis

Types of Reactions: Acarbose D-(3-Dehydroxy)-fructose Impurity undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the impurity back to its hydroxylated form.

    Substitution: The dehydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically require catalysts such as palladium or platinum, along with suitable solvents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original impurity. These products can have different chemical and physical properties, which can affect the overall quality of the acarbose product.

Scientific Research Applications

Acarbose D-(3-Dehydroxy)-fructose Impurity has several scientific research applications, including:

    Chemistry: The compound is used as a reference standard in analytical chemistry to monitor the purity of acarbose.

    Biology: Studies on the biological activity of the impurity can provide insights into its potential effects on human health.

    Medicine: Research on the impurity can help improve the safety and efficacy of acarbose as a pharmaceutical drug.

    Industry: The compound is used in quality control processes to ensure the consistency and reliability of acarbose production.

Mechanism of Action

The mechanism of action of Acarbose D-(3-Dehydroxy)-fructose Impurity involves its interaction with various molecular targets and pathways. The impurity can inhibit the activity of certain enzymes involved in carbohydrate metabolism, similar to acarbose. This inhibition can affect the absorption and digestion of carbohydrates, leading to changes in blood glucose levels. The exact molecular targets and pathways involved in the action of the impurity are still under investigation.

Comparison with Similar Compounds

    Acarbose: The parent compound from which the impurity is derived.

    Miglitol: Another anti-diabetic drug with a similar mechanism of action.

    Voglibose: A related compound used to treat type 2 diabetes.

Comparison: Acarbose D-(3-Dehydroxy)-fructose Impurity is unique in its structure due to the absence of a hydroxyl group in the fructose moiety. This structural difference can lead to variations in its chemical reactivity and biological activity compared to similar compounds. Understanding these differences is important for optimizing the production and quality control of acarbose and related drugs.

Properties

Molecular Formula

C25H43NO17

Molecular Weight

629.6 g/mol

IUPAC Name

(5R)-4-[(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6-trihydroxyhexan-2-one

InChI

InChI=1S/C25H43NO17/c1-8-15(26-11-2-9(4-27)16(33)19(36)17(11)34)18(35)21(38)24(40-8)43-23-14(7-30)42-25(22(39)20(23)37)41-13(12(32)6-29)3-10(31)5-28/h2,8,11-30,32-39H,3-7H2,1H3/t8-,11+,12-,13?,14-,15-,16+,17+,18+,19+,20-,21-,22-,23-,24-,25+/m1/s1

InChI Key

NKCREODKKBVDBI-FSYZDJHWSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC(CC(=O)CO)[C@@H](CO)O)CO)O)O)N[C@H]3C=C([C@@H]([C@@H]([C@H]3O)O)O)CO

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(CC(=O)CO)C(CO)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO

Origin of Product

United States

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